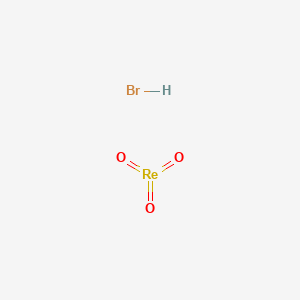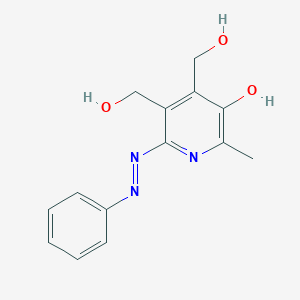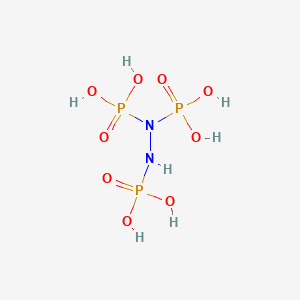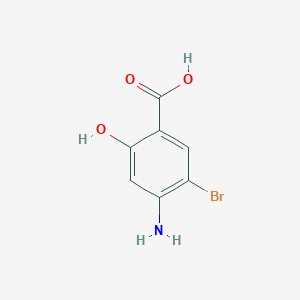![molecular formula C11H11Cl2NO4 B14721785 Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester CAS No. 10370-73-7](/img/structure/B14721785.png)
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester is a chemical compound known for its diverse applications in various fields. It is an ester derivative of carbamic acid and is characterized by the presence of a 2,4-dichlorophenoxy group attached to the acetyl moiety. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+Ethyl chloroformate→Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the 2,4-dichlorophenoxy group makes it particularly useful in applications where selective reactivity is required.
Propriétés
Numéro CAS |
10370-73-7 |
|---|---|
Formule moléculaire |
C11H11Cl2NO4 |
Poids moléculaire |
292.11 g/mol |
Nom IUPAC |
ethyl N-[2-(2,4-dichlorophenoxy)acetyl]carbamate |
InChI |
InChI=1S/C11H11Cl2NO4/c1-2-17-11(16)14-10(15)6-18-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H,14,15,16) |
Clé InChI |
JAAUAGOZQZZLKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)

![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)




![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)


